molecular formula C12H9NO2 B12435105 (2E)-3-(Isoquinolin-5-YL)prop-2-enoic acid

(2E)-3-(Isoquinolin-5-YL)prop-2-enoic acid

Cat. No.: B12435105
M. Wt: 199.20 g/mol
InChI Key: LTRLMZADZIVBNC-UHFFFAOYSA-N
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Description

(2E)-3-(Isoquinolin-5-YL)prop-2-enoic acid is an organic compound that features an isoquinoline moiety attached to a propenoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(Isoquinolin-5-YL)prop-2-enoic acid typically involves the following steps:

    Starting Materials: Isoquinoline and an appropriate propenoic acid derivative.

    Reaction Conditions: The reaction may involve a condensation reaction under acidic or basic conditions to form the desired product.

    Purification: The product can be purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(Isoquinolin-5-YL)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The isoquinoline moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its structural features.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-3-(Isoquinolin-5-YL)prop-2-enoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(Isoquinolin-3-YL)prop-2-enoic acid: Similar structure but with the isoquinoline moiety at a different position.

    (2E)-3-(Quinolin-5-YL)prop-2-enoic acid: Contains a quinoline moiety instead of isoquinoline.

    (2E)-3-(Pyridin-5-YL)prop-2-enoic acid: Features a pyridine ring instead of isoquinoline.

Uniqueness

(2E)-3-(Isoquinolin-5-YL)prop-2-enoic acid is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. The position of the isoquinoline moiety and the presence of the propenoic acid group contribute to its distinct properties.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

3-isoquinolin-5-ylprop-2-enoic acid

InChI

InChI=1S/C12H9NO2/c14-12(15)5-4-9-2-1-3-10-8-13-7-6-11(9)10/h1-8H,(H,14,15)

InChI Key

LTRLMZADZIVBNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C=CC(=O)O

Origin of Product

United States

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